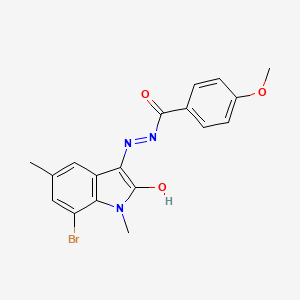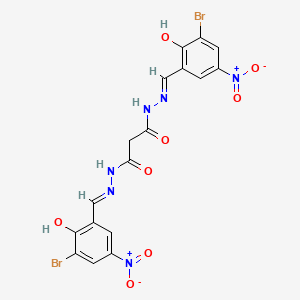![molecular formula C18H27FN2O B6074719 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F13714, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine, in the central nervous system.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have significant effects on the levels of various biochemical markers in the body. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol in laboratory experiments is its high potency and selectivity. This allows for precise and accurate measurements of its effects on various biological systems. However, one limitation of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is its relatively short half-life, which may require frequent dosing in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of chronic pain and inflammation-related disorders, such as rheumatoid arthritis and osteoarthritis. Another area of interest is its potential use as an adjuvant therapy in the treatment of certain types of cancer, such as breast cancer and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 4-fluorobenzylpiperazine with cyclopentylmagnesium bromide, followed by reduction with sodium borohydride. This method has been reported to yield the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-16-7-5-15(6-8-16)13-20-10-11-21(17-3-1-2-4-17)18(14-20)9-12-22/h5-8,17-18,22H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOHCBHBPSQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)



![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)

![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)